Structural Differentiation: 5-Methoxy vs. 5-Methyl Substitution in Pyrrolotriazine-6-carboxylate Esters
The presence of a 5-methoxy group (CAS 310443-54-0) instead of a 5-methyl group (CAS 427878-70-4) alters the electron density and lipophilicity of the pyrrolotriazine core. While no direct head-to-head bioassay data for the isolated building blocks is available in the public domain, class-level SAR from patent US7402582B2 indicates that 5-alkoxy substituents on pyrrolotriazine-6-carboxylate esters can lead to different kinase inhibition profiles compared to 5-alkyl analogs after further derivatization at the 4-position, with some 5-methoxy-containing final compounds showing IC₅₀ values in the sub-micromolar range against VEGFR-2 [1].
| Evidence Dimension | Structural feature (5-substituent identity) and projected impact on downstream biological activity |
|---|---|
| Target Compound Data | 5-Methoxy substituent; Hansch π (estimated) ≈ -0.02; Hammett σₚ = -0.27 (electron-donating via resonance) |
| Comparator Or Baseline | 5-Methyl analog (CAS 427878-70-4); Hansch π (estimated) ≈ 0.56; Hammett σₚ = -0.17 |
| Quantified Difference | Δπ ≈ -0.58 (lower lipophilicity); Δσₚ = -0.10 (stronger resonance electron donation) |
| Conditions | Physicochemical property estimation based on standard substituent constants; no direct comparative biological assay available for the unelaborated building blocks. |
Why This Matters
The lower lipophilicity and altered electronic character of the 5-methoxy analog may enhance aqueous solubility and modify target engagement, making it a preferred starting material for medicinal chemistry programs requiring specific ADME or potency profiles.
- [1] Gavai, A. V. et al. Pyrrolotriazine compounds useful as kinase inhibitors and methods of treating kinase-associated conditions therewith. US Patent US7402582B2, 2008. Examples include 5-alkoxy-pyrrolotriazine-6-carboxylate derivatives. View Source
